2-Hydroxybenzophenone

Overview

Description

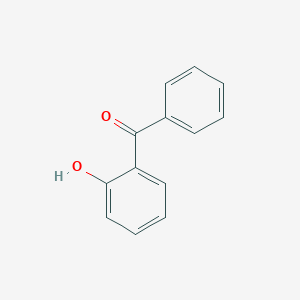

2-Hydroxybenzophenone is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the ortho position relative to the carbonyl group. This compound is widely recognized for its applications as a UV absorber in sunscreens and other cosmetic products due to its ability to absorb ultraviolet light and protect the skin from harmful radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar Friedel-Crafts acylation methods. The process involves the use of phenol and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to around 80-100°C, and the product is isolated through distillation and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form benzophenone derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones.

Reduction: Benzophenone derivatives.

Substitution: Nitro and halogenated benzophenone derivatives.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymer Chemistry

2-Hydroxybenzophenone is widely recognized as an effective photoinitiator in the crosslinking of polymers. Its ability to absorb UV light and generate free radicals makes it crucial in photopolymerization processes, which are essential for producing coatings, adhesives, and inks. The compound facilitates the photocrosslinking of polyethylene and other materials, enhancing their mechanical properties and durability .

Dual-Emissive Fluorophores

Recent studies have explored the synthesis of BPOH derivatives that exhibit excited-state intramolecular proton transfer (ESIPT) characteristics. These derivatives have shown potential for applications in anti-counterfeiting technologies, biological imaging, and single-component white organic light-emitting devices (WOLEDs). The dual-emission properties of these compounds can be manipulated by varying excitation energy, making them suitable for advanced data storage and information encryption .

Biological Applications

Copper(II) Complexes

BPOH serves as a ligand in the formation of copper(II) complexes, which have been studied for their interactions with DNA and proteins like bovine serum albumin (BSA). These complexes demonstrate moderate cytotoxicity against cancer cell lines such as HCT116 (human colon carcinoma) and HepG2 (human hepatocellular carcinoma). The presence of BPOH enhances the biological activity of these metallodrugs, indicating its potential role in cancer therapy .

Chemical Auxiliary in Organocatalysis

In organocatalytic systems, BPOH has been utilized as a chemical auxiliary to facilitate the Michael addition reaction. This application allows for the efficient synthesis of γ,α-diamino acid derivatives with high yields and enantioselectivity. The intramolecular hydrogen bonding capabilities of BPOH contribute to its effectiveness in activating substrates for chemical reactions .

Environmental Applications

UV Absorption and Sunscreen Formulations

BPOH is employed as a UV filter in sunscreen formulations due to its ability to absorb UV radiation effectively. Studies have demonstrated that it can enhance the photostability of sunscreens, providing better protection against harmful UV rays. This application is critical for skin cancer prevention and overall dermatological health .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Photochemistry | Photoinitiator in polymer crosslinking | Enhances mechanical properties; widely used in coatings |

| Biological Science | Copper(II) complexes for cancer therapy | Moderate cytotoxicity against cancer cell lines |

| Organocatalysis | Chemical auxiliary for Michael addition | High yields and enantioselectivity achieved |

| Environmental Science | UV filter in sunscreens | Improves photostability; crucial for skin protection |

Case Studies

- BPOH Derivatives as Fluorophores : A study synthesized multiple BPOH derivatives demonstrating dual-emission properties useful for biological imaging and anti-counterfeiting applications. The compounds were characterized by their excitation wavelength dependence and broad emission spectra .

- Copper(II) Complex Interaction Studies : Research on copper(II) complexes formed with BPOH revealed significant interactions with DNA and BSA, indicating potential therapeutic applications in oncology. Cytotoxicity assays showed varying effects based on complex composition, highlighting the importance of ligand selection .

- Sunscreen Efficacy : Clinical trials assessing sunscreens containing BPOH indicated superior protection against UV-induced skin damage compared to physical barriers like beach umbrellas, emphasizing its role in dermatological formulations .

Mechanism of Action

The primary mechanism of action of 2-Hydroxybenzophenone involves its ability to absorb ultraviolet light and dissipate the absorbed energy as heat. This process occurs through excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton transfers to the carbonyl oxygen, leading to the formation of a keto form. This rapid proton transfer and subsequent relaxation back to the ground state allow the compound to effectively protect against UV radiation .

Comparison with Similar Compounds

- 2-Aminobenzophenone

- 2-Benzoylbenzoic acid

- 3-Hydroxybenzophenone

- 4-Hydroxybenzophenone

- 9-Fluorenone

- 9-Fluorenone-2-carboxylic acid

- Cyclohexyl phenyl ketone

- 1,4-Naphthoquinone

Comparison: 2-Hydroxybenzophenone is unique due to its strong UV-absorbing properties and its ability to undergo ESIPT, which makes it highly effective as a photostabilizer. In contrast, other benzophenone derivatives may have different substituents that alter their photophysical properties and applications. For example, 2-Aminobenzophenone and 2-Benzoylbenzoic acid have different functional groups that affect their reactivity and use in various applications .

Biological Activity

2-Hydroxybenzophenone (2-HBP), a derivative of benzophenone, is an organic compound known for its diverse biological activities. It is primarily recognized for its applications in the fields of photochemistry, as a UV filter, and in medicinal chemistry due to its potential antitumor properties. This article delves into the biological activity of 2-HBP, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

It features a hydroxyl group (-OH) attached to one of the aromatic rings, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 2-HBP include:

- Antitumor Activity : Studies have shown that 2-HBP and its metal complexes exhibit cytotoxic effects against various cancer cell lines.

- DNA Interaction : The compound has demonstrated the ability to bind with DNA, which is crucial for its antitumor mechanisms.

- Antibacterial Properties : It has been noted for its antibacterial effects against certain bacterial strains.

Antitumor Activity

Recent research highlights the potential of 2-HBP in cancer therapy. A study involving copper(II) complexes of 2-HBP revealed significant cytotoxicity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these complexes were reported as follows:

| Complex | IC50 (HCT116) | IC50 (HepG2) | Selectivity Index (MRC-5/HepG2) | Selectivity Index (MRC-5/HCT116) |

|---|---|---|---|---|

| Complex 1 | 5.32 µM | 4.10 µM | 0.91 | 0.58 |

| Complex 2 | 4.63 µM | 2.20 µM | 0.98 | 0.31 |

| Complex 3 | 5.75 µM | 1.30 µM | - | - |

| Complex 4 | 5.26 µM | 1.00 µM | - | - |

These results indicate that certain complexes derived from 2-HBP exhibit enhanced cytotoxicity compared to others, suggesting that structural modifications can significantly impact their biological effectiveness .

DNA Interaction Studies

The interaction between 2-HBP derivatives and DNA has been extensively studied, revealing that these compounds can intercalate into DNA strands, which may lead to disruptions in replication and transcription processes in cancer cells. Spectrofluorometric titrations have shown that these complexes exhibit moderate binding affinity to DNA, which is essential for their antitumor activity .

Antibacterial Activity

Research has also indicated that 2-HBP possesses antibacterial properties. In a study assessing various benzophenones, including 2-HBP, it was found that they exerted significant antibacterial effects against several bacterial strains through mechanisms involving membrane disruption . This property could be beneficial in developing new antimicrobial agents.

Study on Copper(II) Complexes

A recent study investigated copper(II) complexes based on 2-hydroxybenzophenones and their biological activities. The results indicated that these complexes not only bind effectively to BSA (Bovine Serum Albumin) but also display promising antitumor activity against specific cancer cell lines . The study concluded that the presence of phenolic ligands enhances the biological efficacy of these compounds.

Photophysical Properties

Another study focused on the photophysical properties of this compound derivatives, demonstrating their potential as excited-state intramolecular proton transfer (ESIPT) fluorophores. This property is significant for applications in fluorescence-based imaging techniques in biological systems .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the HOMO-LUMO energy gap of 2-hydroxybenzophenone derivatives?

Cyclic voltammetry (CV) and UV/Vis spectroscopy are primary methods to experimentally determine HOMO-LUMO gaps. CV measures redox potentials to estimate LUMO energies, while UV/Vis absorption edges provide optical bandgaps. These results should be cross-validated with density functional theory (DFT) calculations to account for solvent effects (e.g., acetonitrile, DMF, DMSO) and molecular orbital localization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its classification as a carcinogen (Category 2) and aquatic toxicity (acute and chronic), researchers must:

- Use impermeable gloves (nitrile or neoprene), safety goggles, and lab coats.

- Avoid dust formation (use HEPA-filtered vacuums for spills).

- Store in dry, airtight containers away from environmental release .

Q. How do solvent polarities influence the photophysical properties of this compound derivatives?

Solvent polarity modulates intramolecular hydrogen bonding and frontier orbital energies. For example, in acetonitrile (high polarity), solvation effects stabilize excited states, altering absorption/emission maxima compared to DMSO or DMF. Solvent-dependent CV and UV/Vis data are critical for interpreting charge-transfer behavior .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational HOMO-LUMO values for this compound derivatives?

Discrepancies often arise from solvent interactions or basis set limitations in DFT. To mitigate:

- Use implicit solvation models (e.g., COSMO) in DFT to match experimental solvent conditions.

- Compare orbital localization patterns (e.g., LUMO centered on the ketone group) with experimental reduction potentials .

Q. How does ligand substitution (e.g., methoxy, chloro) affect the redox behavior of this compound-metal complexes?

Substituents alter electron-withdrawing/donating effects, modulating metal-ligand charge transfer. For example:

- Methoxy groups increase electron density, stabilizing Fe(III) complexes and shifting reduction potentials.

- Chloro substituents enhance ligand rigidity, leading to irreversible redox behavior in tris(this compound)iron(III) complexes .

Q. What mechanisms underlie the excitation-dependent dual emission in ESIPT-active this compound derivatives?

Dual emission arises from excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and carbonyl groups. In solid-state or high-concentration solutions, aggregation-induced emission (AIE) and intermolecular hydrogen bonding further modulate emission ratios (e.g., yellow-to-red shifts under higher excitation power) .

Q. How can computational modeling predict the spin states and geometry of tris(this compound)iron(III) complexes?

DFT calculations optimize geometry (e.g., fac vs. mer isomers) and predict spin states by analyzing frontier orbitals. For example, high-spin Fe(III) complexes exhibit shorter Fe–O bond lengths in the mer configuration, correlating with experimental magnetic data .

Q. What are the gaps in developmental and reproductive toxicity (DART) data for this compound?

Current toxicological profiles lack DART-specific studies despite structural alerts (e.g., phenolic groups). Researchers should prioritize in vitro assays (e.g., zebrafish embryotoxicity) and structure-activity relationship (SAR) modeling to address this gap .

Q. Methodological Guidance

Q. How to design a synthesis protocol for donor–acceptor ESIPT fluorophores using this compound?

- Select electron-donating groups (e.g., triphenylamine, carbazole) for conjugation at the 5-position of this compound.

- Characterize via single-crystal XRD to confirm intramolecular hydrogen bonding and excitation-dependent emission profiles .

Q. What analytical techniques validate the purity and stability of this compound derivatives under varying conditions?

- HPLC with UV detection (e.g., 254 nm) monitors degradation.

- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for dust explosion risks in solid-state handling .

Q. Contradictions and Challenges

- Solvent Dependency in Electrochemical Studies : CV data in acetonitrile vs. DMF may show conflicting reduction potentials due to solvent-specific stabilization of radical intermediates. Cross-referencing with DFT-simulated solvent environments is essential .

- Emission Artifacts in ESIPT Studies : Dual emission in solid-state samples may be misattributed to ESIPT without single-crystal analysis to rule out excimer formation .

Properties

IUPAC Name |

(2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIAMFHSAAEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047879 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00001 [mmHg] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-99-7 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV22W4V05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.